6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
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Overview
Description
6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a complex organic compound characterized by its unique structure, which includes bromine atoms and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione typically involves the bromination of a precursor compound. One common method involves the bromination of trans-stilbene to form 1,2-dibromo-1,2-diphenylethane . The reaction is carried out using bromine in the presence of a solvent such as dichloromethane. The reaction proceeds via the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the product may involve recrystallization techniques using solvents like xylenes .
Chemical Reactions Analysis
Types of Reactions
6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form corresponding debrominated products.
Oxidation Reactions: Oxidation can lead to the formation of brominated quinones or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate and chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with hydroxide ions can yield phenolic derivatives, while reduction reactions can produce debrominated hydrocarbons .
Scientific Research Applications
6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione involves its interaction with molecular targets through electrophilic addition reactions. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interfere with cellular pathways by modifying key enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-1-phenylethane: Similar in structure but lacks the pyran ring.
6-(1,2-Dibromo-2-phenylethyl)-5-nitro-2,4(1H,3H)-pyrimidinedione: Contains a nitro group and a pyrimidine ring instead of a pyran ring.
Uniqueness
6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is unique due to its combination of bromine atoms and a pyran ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H20Br2O3 |
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Molecular Weight |
432.1 g/mol |
IUPAC Name |
6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyloxane-2,4-dione |
InChI |
InChI=1S/C17H20Br2O3/c1-16(2)13(22-15(21)17(3,4)14(16)20)12(19)11(18)10-8-6-5-7-9-10/h5-9,11-13H,1-4H3 |
InChI Key |
FSEOTGDTOQKUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C(C(C2=CC=CC=C2)Br)Br)C |
Origin of Product |
United States |
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